1-Buten-1-ol, 2-ethyl-, propanoate
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Overview
Description
1-Buten-1-ol, 2-ethyl-, propanoate is an organic compound with the molecular formula C₇H₁₂O₂. It is an ester formed from the reaction of 1-buten-1-ol and propanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Buten-1-ol, 2-ethyl-, propanoate can be synthesized through esterification, where 1-buten-1-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions: 1-Buten-1-ol, 2-ethyl-, propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-buten-1-ol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ester to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed:
Hydrolysis: 1-Buten-1-ol and propanoic acid.
Reduction: 1-Buten-1-ol.
Oxidation: Carboxylic acids.
Scientific Research Applications
1-Buten-1-ol, 2-ethyl-, propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which 1-buten-1-ol, 2-ethyl-, propanoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and subsequent reactions.
Comparison with Similar Compounds
Butyl propanoate: Another ester with a similar structure but different alkyl group.
Ethyl butanoate: An ester with a different carboxylic acid component.
Methyl propanoate: A simpler ester with a shorter alkyl chain.
Uniqueness: 1-Buten-1-ol, 2-ethyl-, propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated bond in the butenyl group makes it more reactive compared to saturated esters, allowing for a wider range of chemical transformations .
Properties
IUPAC Name |
2-ethylbut-1-en-1-ol;propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O.C3H6O2/c1-3-6(4-2)5-7;1-2-3(4)5/h5,7H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXSWYGXOHJHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CO)CC.CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40770932 |
Source
|
Record name | Propanoic acid--2-ethylbut-1-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40770932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142935-43-1 |
Source
|
Record name | Propanoic acid--2-ethylbut-1-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40770932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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